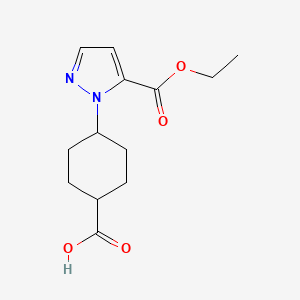
4-(5-(Ethoxycarbonyl)-1H-pyrazol-1-yl)cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-(Ethoxycarbonyl)-1H-pyrazol-1-yl)cyclohexanecarboxylic acid is an organic compound that features a pyrazole ring substituted with an ethoxycarbonyl group and a cyclohexanecarboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(Ethoxycarbonyl)-1H-pyrazol-1-yl)cyclohexanecarboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the Paal-Knorr condensation reaction, where a 1,3-dicarbonyl compound reacts with hydrazine or its derivatives under acidic or basic conditions.
Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced through esterification reactions, where the pyrazole derivative reacts with ethyl chloroformate in the presence of a base such as triethylamine.
Cyclohexanecarboxylic Acid Moiety: The cyclohexanecarboxylic acid moiety can be synthesized by hydrogenation of benzoic acid, followed by functional group transformations to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale Paal-Knorr condensation reactions, followed by esterification and hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(5-(Ethoxycarbonyl)-1H-pyrazol-1-yl)cyclohexanecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
4-(5-(Ethoxycarbonyl)-1H-pyrazol-1-yl)cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or as a lead compound in drug discovery.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(5-(Ethoxycarbonyl)-1H-pyrazol-1-yl)cyclohexanecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The ethoxycarbonyl group and the pyrazole ring can participate in hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target molecules. The cyclohexanecarboxylic acid moiety can also contribute to the overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(Ethoxycarbonyl)cyclohexanecarboxylic acid: This compound shares the cyclohexanecarboxylic acid moiety but lacks the pyrazole ring.
4-Ethoxycarbonylphenylboronic acid: This compound contains an ethoxycarbonyl group but has a phenyl ring instead of a pyrazole ring.
Uniqueness
4-(5-(Ethoxycarbonyl)-1H-pyrazol-1-yl)cyclohexanecarboxylic acid is unique due to the presence of both the pyrazole ring and the cyclohexanecarboxylic acid moiety. This combination of structural features can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H18N2O4 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
4-(5-ethoxycarbonylpyrazol-1-yl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H18N2O4/c1-2-19-13(18)11-7-8-14-15(11)10-5-3-9(4-6-10)12(16)17/h7-10H,2-6H2,1H3,(H,16,17) |
InChI Key |
IMMDNMLWORJOPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=NN1C2CCC(CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















